3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid
Description
3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid is a structurally complex compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4-(methylsulfanyl)phenyl group, and a propanoic acid moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and proteolysis-targeting chimeras (PROTACs) . Its molecular formula is C₁₅H₂₁NO₄S, with a molecular weight of 311.4 g/mol, distinguishing it from simpler phenylpropanoic acid derivatives lacking protective groups or sulfur-containing substituents.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methylsulfanylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(9-13(17)18)10-5-7-11(21-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEZAROGWHIRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142495 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylthio)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454473-83-7 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylthio)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454473-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylthio)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid typically involves the following steps:
Protection of the amine group: The amine group of beta-alanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Introduction of the phenyl group: The Boc-protected intermediate is then reacted with 4-(methylsulfanyl)benzyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the methylsulfanyl phenyl group.
Hydrolysis: The final step involves hydrolysis of the ester group to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the Boc protecting group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: TFA
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Deprotected amine
Substitution: Free amine
Scientific Research Applications
3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic certain biological molecules.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The methylsulfanyl phenyl group can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Compounds such as (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (precursor to inhibitors CW1–CW10) share the Boc-protected amino and propanoic acid framework but replace the methylsulfanyl group with iodine. However, the methylsulfanyl group in the target compound offers superior metabolic stability compared to halogens, which may undergo dehalogenation .
Derivatives with Heterocyclic Moieties
Tert-butyl (S)-3-((tert-butoxycarbonyl)amino)-3-(4-(4-methylthiazol-5-yl)phenyl)propanoate (Compound 14, ) incorporates a methylthiazole ring instead of methylsulfanyl. The thiazole’s nitrogen and sulfur atoms enable hydrogen bonding and π-stacking interactions, critical for PROTACs targeting protein degradation pathways. This modification increases molecular weight (~370 g/mol) and solubility compared to the target compound .
Compounds Lacking Protective Groups
3-[4-(Methylsulfanyl)phenyl]propanoic acid () lacks the Boc-amino group, reducing molecular weight to 150.65 g/mol (reported as C₇H₄N₂O₂S₂ in , though this formula conflicts with structural expectations). The absence of the Boc group simplifies synthesis but limits stability during multi-step reactions, necessitating additional protection strategies in drug development .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: 3-[4-(Trifluoromethyl)phenyl]propanoic acid () features a CF₃ group, increasing the acidity of the carboxylic acid (pKa ~2.5) compared to the target compound’s milder acidity (pKa ~4.5 for propanoic acid derivatives). The CF₃ group also enhances lipid solubility but may reduce aqueous stability .
- Electron-Donating Groups: The methylsulfanyl group in the target compound donates electron density to the phenyl ring, moderating reactivity in electrophilic substitutions. In contrast, 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid () combines electron-withdrawing trifluoroacetyl and methoxycarbonyl groups, resulting in higher polarity and altered pharmacokinetic profiles .
Data Tables
Note: Molecular weight for ’s compound conflicts with structural expectations; C₇H₄N₂O₂S₂ suggests a different backbone.
Biological Activity
Chemical Identity and Properties
3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid, often referred to as Boc-L-homovaline, is an amino acid derivative characterized by its unique structural features. The compound has the following molecular formula: and a molecular weight of approximately 313.39 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, enhancing the compound's stability and reactivity in biological contexts.
Biological Activity
Mechanisms of Action
The biological activity of this compound is primarily attributed to its role as an amino acid analog. Amino acid analogs can interfere with normal metabolic pathways, particularly those involving protein synthesis and neurotransmitter function. This compound may exhibit significant effects on various biological systems, including:
- Inhibition of Protein Synthesis : As an amino acid analog, it may compete with natural amino acids for incorporation into peptides, potentially disrupting protein synthesis.
- Neurotransmitter Modulation : The structural similarity to certain neurotransmitters may allow it to modulate neurotransmitter activity, particularly in the central nervous system.
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound can act as substrates for various amino acid transport systems. For instance, in experiments involving gliosarcoma cells, certain derivatives showed uptake via system A amino acid transport pathways, indicating potential applications in targeted cancer therapies .
Case Studies and Research Findings
- Study on Antitumor Activity :
- Neuropharmacological Effects :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₄S |
| Molecular Weight | 313.39 g/mol |
| CAS Number | 1143534-07-9 |
| Solubility | Soluble in organic solvents |
| Stability | Stable under acidic conditions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions with 4-(methylsulfanyl)phenyl precursors. Key steps include:
- Boc-protection using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF) .
- Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 4-(methylsulfanyl)phenyl moiety .
- Final purification via reverse-phase HPLC or recrystallization to achieve >95% purity.
- Characterization is performed using H/C NMR, IR (to confirm Boc group stability), and mass spectrometry .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (in DMSO-d or CDCl) to verify the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 7.2–7.8 ppm for the phenyl ring) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out impurities.
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent Boc group hydrolysis .
- Handling : Use desiccants to avoid moisture. Conduct reactions in anhydrous solvents (e.g., THF, DMF) under nitrogen .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in coupling reactions .
- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to predict optimal reaction conditions (e.g., solvent, temperature) .
- Machine Learning : Train models on existing reaction datasets to predict yields and side products, reducing trial-and-error experimentation .
Q. How can researchers resolve discrepancies in NMR data for structural confirmation?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d to minimize solvent interference with aromatic protons.
- 2D NMR : Perform HSQC and HMBC to assign overlapping signals and confirm connectivity between the Boc group and phenyl ring .
- Control Experiments : Compare spectra with intermediates (e.g., unprotected amine) to isolate shifts caused by the Boc group .
Q. What strategies are effective for designing enzyme inhibition studies with this compound?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten analysis to determine inhibition constants () in enzyme systems (e.g., proteases or kinases) .
- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions between the compound’s methylsulfanyl group and enzyme active sites .
- Selectivity Screening : Test against related enzymes to assess specificity, using fluorescence-based assays or SPR (Surface Plasmon Resonance) .
Q. How should researchers address contradictory bioactivity results in cell-based assays?
- Methodological Answer :
- Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Purity Verification : Re-analyze compound purity via LC-MS to rule out degradation products .
- Cell Line Validation : Use CRISPR-edited or knockout cell lines to confirm target specificity .
Methodological Considerations for Data Contradictions
Q. What statistical approaches are recommended for analyzing inconsistent experimental data?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple replicates or labs using random-effects models to account for variability .
- Multivariate Regression : Identify confounding variables (e.g., solvent polarity, temperature) impacting reaction yields or bioactivity .
- Error Analysis : Calculate confidence intervals for kinetic parameters (e.g., IC) using bootstrapping .
Safety and Compliance
Q. What precautions are critical for handling the methylsulfanyl group in this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
